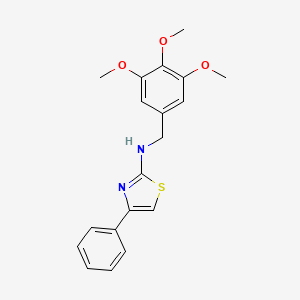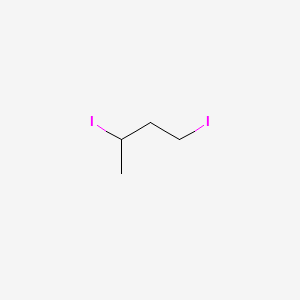
1,3-Diiodobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodobutane: is an organic compound with the molecular formula C4H8I2 It is a dihalogenated derivative of butane, where two iodine atoms are attached to the first and third carbon atoms of the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diiodobutane can be synthesized through the halogenation of butane. One common method involves the reaction of butane with iodine in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with iodine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The industrial production process would also incorporate purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diiodobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium cyanide, and ammonia.
Reduction Reactions: The compound can be reduced to butane by using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, this compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ammonia; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst; reactions are usually conducted in anhydrous conditions.
Oxidation: Potassium permanganate, chromium trioxide; reactions may require acidic or basic conditions depending on the desired product.
Major Products:
Substitution: Formation of compounds such as 1,3-diaminobutane, 1,3-dicyanobutane.
Reduction: Formation of butane.
Oxidation: Formation of 1,3-butanediol or 1,3-butanedicarboxylic acid.
Scientific Research Applications
Chemistry: 1,3-Diiodobutane is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated compounds on biological systems. It may also be used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of new drugs with improved efficacy and safety profiles. Its ability to undergo substitution reactions makes it a versatile intermediate in drug synthesis.
Industry: this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-diiodobutane largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. In reduction reactions, the compound is reduced to butane through the transfer of electrons from the reducing agent to the carbon-iodine bonds. The molecular targets and pathways involved in these reactions vary based on the specific conditions and reagents used.
Comparison with Similar Compounds
1,4-Diiodobutane: Another dihalogenated butane derivative with iodine atoms at the first and fourth positions. It has similar chemical properties but different reactivity due to the position of the iodine atoms.
1,2-Diiodoethane: A shorter chain dihalogenated compound with iodine atoms on adjacent carbon atoms. It exhibits different reactivity and applications compared to 1,3-diiodobutane.
1,3-Dibromobutane: A brominated analogue of this compound. It has similar reactivity but different physical properties due to the presence of bromine instead of iodine.
Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of iodine atoms also imparts distinct physical and chemical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
18371-24-9 |
|---|---|
Molecular Formula |
C4H8I2 |
Molecular Weight |
309.92 g/mol |
IUPAC Name |
1,3-diiodobutane |
InChI |
InChI=1S/C4H8I2/c1-4(6)2-3-5/h4H,2-3H2,1H3 |
InChI Key |
ZFMSVHPAOMPMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


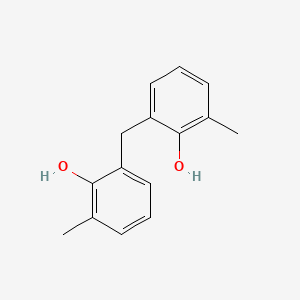
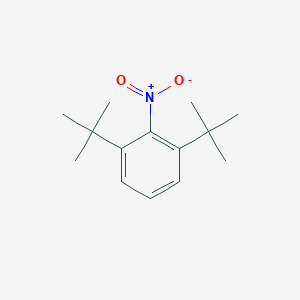
![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
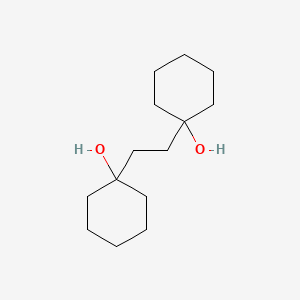
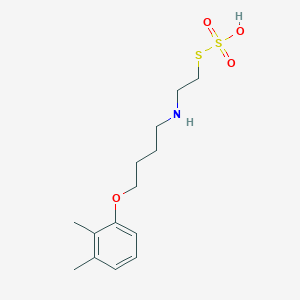
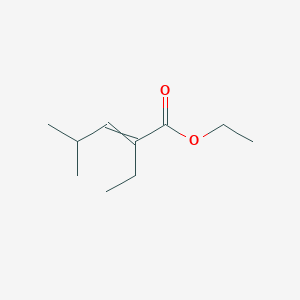
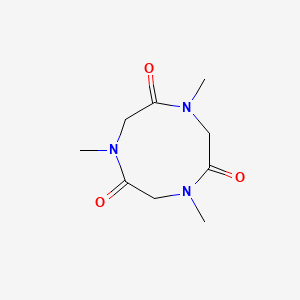
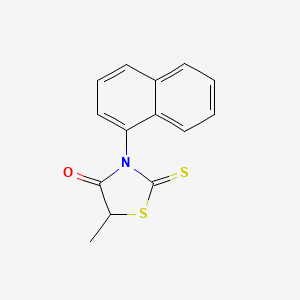
![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
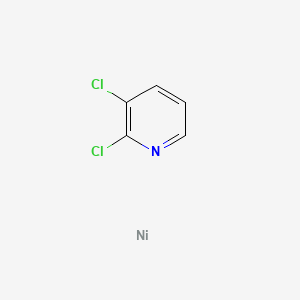
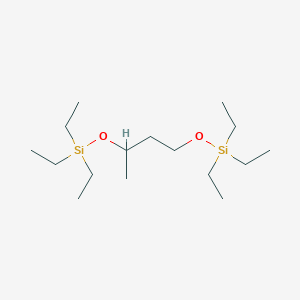
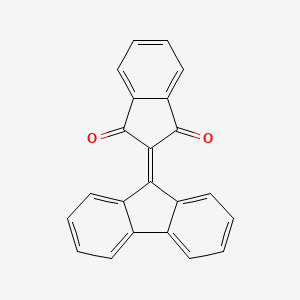
![3H-4,9a-Methanonaphtho[1,2-c]furan-1,3(4H)-dione](/img/structure/B14705852.png)
